Stannane, 1,1'-(2,5-selenophenediyl)bis[1,1,1-trimethyl-

Vue d'ensemble

Description

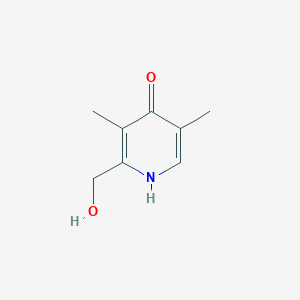

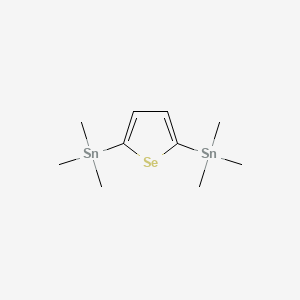

Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-], also known as 2,5-Bis(trimethylstannyl)selenophene, is a chemical compound with the formula C10H20SeSn2 . It is often used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] is typically achieved through the reaction of trimethyltin halides and sodium selenide .Molecular Structure Analysis

The molecular formula of Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] is C10H20SeSn2 . The molecular weight is 456.65 g/mol .Chemical Reactions Analysis

As an intermediate in organic synthesis, Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] can be used to synthesize other selenium compounds or prepare functional materials .Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

A significant application involves the use of organotin compounds in catalysis, particularly in the Stille reaction, which is a cross-coupling reaction important for forming carbon-carbon bonds. Organotin compounds serve as reagents in these reactions, demonstrating high efficiency and turnover numbers. For example, a study on the catalytic properties of a PCP pincer palladium complex highlighted its excellent catalytic activity in the Stille reaction using trimethyl phenyl stannane, achieving high turnover numbers (Olsson et al., 2005).

Synthesis and Structural Analysis

Research on organotin compounds extends to their synthesis and structural elucidation, which is fundamental for understanding their reactivity and potential applications. For instance, studies have explored the unique reactivity of fluorostannylenoids towards ethynes, leading to the synthesis of novel organotin compounds with potential applications in material science and organic synthesis (Yan et al., 2021).

Organometallic Frameworks and Novel Compounds

The development of new stable organotin compounds, such as germastannenes, showcases the diversity of organotin chemistry. These compounds are studied for their air- and moisture-sensitive properties, along with their potential in creating novel organometallic frameworks with unique electronic and structural characteristics (Sekiguchi et al., 2003).

Reactions and Mechanistic Insights

The reactivity of organotin compounds with various functional groups opens pathways to synthesizing complex molecules. For example, the Lewis acid-mediated reaction of selenoacetals with allylsilanes and allylstannanes leads to the synthesis of homoallyl selenides, demonstrating the versatility of organotin reagents in organic synthesis (Hermans & Hevesi, 2010).

Safety and Hazards

Organotin and selenium compounds like Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] may have certain toxicity and environmental hazards . Proper protective measures should be taken to avoid direct skin contact and inhalation . It should be stored properly and kept away from oxygen or water to prevent possible chemical reactions or hazardous situations .

Propriétés

IUPAC Name |

trimethyl-(5-trimethylstannylselenophen-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJBEISROOTMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SeSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trimethylstannyl)selenophene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)

![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)